molecular formula C6H5FO3S B1329238 4-Fluorobenzenesulphonic acid CAS No. 368-88-7

4-Fluorobenzenesulphonic acid

Cat. No.: B1329238
CAS No.: 368-88-7
M. Wt: 176.17 g/mol
InChI Key: WVSYONICNIDYBE-UHFFFAOYSA-N
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Description

4-Fluorobenzenesulphonic acid is a useful research compound. Its molecular formula is C6H5FO3S and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermoanalytical Investigations on Heterocyclic Organic Compounds

4-Fluorobenzenesulphonic acid is involved in the synthesis of derivatives of 1,4-bis(p-fluorobenzene sulphonyl)-2-alkoxytetrahydropyrazines. These compounds are structured to undergo thermal decomposition in three steps, involving the removal of an alcohol molecule, formation of p-fluorobenzenesulphonic acid or its anhydride, and evolution of a tetrahydropyrazine ring. The study suggests a correlation between the nature of the alkyl group and the decomposition temperature of these compounds, indicating potential applications in thermoanalytical research (Kanber et al., 1991).

Protonation and Sulphonation Reactions of Anisole

Research on the reactions of anisole in sulphuric and fluorosulphuric acid reveals that this compound plays a role in the rapid sulphonation of anisole. The study indicates that sulphonation leads to the formation of p-methoxybenzenesulphonic acid and further reactions in concentrated acids to form disulphonic acid derivatives. This research provides insights into the sulphonation mechanisms of aromatic compounds, a crucial aspect in organic synthesis (Svanholm & Parker, 1972).

Electropolymerisation and Properties of Conducting Polymers

This compound is also relevant in the electropolymerisation of aminobenzenesulphonic acids and their co-polymerisation with aniline. This process leads to the formation of polymers characterized by voltammetry, IR spectroscopy, and scanning electron microscopy. Such studies are significant for the development and characterization of conducting polymers, which have a wide range of applications in electronics and materials science (Thiemann & Brett, 2001).

Immunofluorescence Studies with 4-Acetamido-4'-Isothiocyanato Stilbene-2,2'-Disulphonic Acid

In immunofluorescence studies, 4-acetamido-4'-isothiocyanato stilbene-2,2'-disulphonic acid (a derivative of this compound)

has shown potential as a fluorochrome. This compound, after purification, can be conjugated for use in immunofluorescence studies of cytoplasmic antigens, although its blue emission poses challenges in distinguishing from autofluorescence in human tissue sections. Its application in immunofluorescence, especially with an ultraviolet laser beam, illustrates its utility in biological and medical research (Rothbarth et al., 1978).

Structural Chemistry of Sulfonated Fluorobenzylphosphonate Salts

The study of 4-fluoro-3-sulfobenzylphosphonic acid and its salts has led to the synthesis of new compounds with unusual layered structures. These compounds' crystal structures have been determined, revealing insights into the coordination behavior of difunctional anions in layered and three-dimensional networks. This research contributes to the understanding of the structural chemistry of phosphonate and sulfonate compounds, which can be essential in material science and crystallography (Benedetto et al., 1997).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Mechanism of Action

Target of Action

4-Fluorobenzenesulfonic acid is primarily used as a reactant in the synthesis of various compounds . The specific targets of this compound can vary depending on the context of its use. It is known to be used in the synthesis of hepatitis c virus (hcv) inhibitors based on a thiazolone scaffold .

Mode of Action

The mode of action of 4-Fluorobenzenesulfonic acid is largely dependent on the specific reaction it is involved in. As a reactant, it contributes to the formation of new compounds through chemical reactions. In the context of HCV inhibitor synthesis, it likely interacts with other reactants to form a thiazolone scaffold, which is a key structural component of these inhibitors .

Pharmacokinetics

It is known that the compound is solid at room temperature and has a high water solubility of 4349g/L at 213 ºC , which could influence its bioavailability.

Result of Action

The result of the action of 4-Fluorobenzenesulfonic acid is the formation of new compounds through chemical reactions. In the context of HCV inhibitor synthesis, the result is the formation of a thiazolone scaffold, which is a key structural component of these inhibitors .

Properties

IUPAC Name

4-fluorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSYONICNIDYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190276
Record name 4-Fluorobenzenesulphonic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-88-7
Record name 4-Fluorobenzenesulfonic acid
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Record name 4-Fluorobenzenesulphonic acid
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Record name 368-88-7
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Record name 4-Fluorobenzenesulphonic acid
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Record name 4-fluorobenzenesulphonic acid
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Synthesis routes and methods

Procedure details

Trifluoroacetic acid (1 ml) was added to a solution of 4-fluoro-benzenesulfonic acid 2-[tert-butoxycarbonyl-(3-chloro-4-methoxy-benzyl)-amino]-3H-benzoimidazol-5-yl ester (67 mg) in dichloromethane (4 ml). After cooling, the mixture was neutralised by addition of saturated sodium bicarbonate solution. Water (10 ml) was added and the solution extracted three times with dichloromethane (10 ml). The combined extracts were dried over magnesium sulfate and then evaporated. The residue was subjected to flash chromatography on silica eluting with a mixture of ethyl acetate and heptane (1:1, v/v) to give 4-fluoro-benzenesulfonic acid 2-(3-(chloro-4-methoxy-benzylamino)-3H-benzoimidazol-5-yl ester (53 mg) as an off-white solid. Mass spectrum: 462 [M+H]+; retention time=7.69 minutes.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
4-fluoro-benzenesulfonic acid 2-[tert-butoxycarbonyl-(3-chloro-4-methoxy-benzyl)-amino]-3H-benzoimidazol-5-yl ester
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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